molecular formula C30H22N4O2 B15184993 4H-Imidazol-4-one, 3,5-dihydro-3-(3-(1H-benzimidazol-2-yl)phenyl)-5-((4-methoxyphenyl)methylene)-2-phenyl- CAS No. 90660-89-2

4H-Imidazol-4-one, 3,5-dihydro-3-(3-(1H-benzimidazol-2-yl)phenyl)-5-((4-methoxyphenyl)methylene)-2-phenyl-

Cat. No.: B15184993
CAS No.: 90660-89-2
M. Wt: 470.5 g/mol
InChI Key: XKNBCLJJCCNQNI-IMRQLAEWSA-N
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Description

4H-Imidazol-4-one, 3,5-dihydro-3-(3-(1H-benzimidazol-2-yl)phenyl)-5-((4-methoxyphenyl)methylene)-2-phenyl- is a complex organic compound that belongs to the class of imidazolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Imidazol-4-one derivatives typically involves multi-step organic reactions. Common synthetic routes may include:

    Condensation reactions: Combining appropriate aldehydes and amines under acidic or basic conditions.

    Cyclization reactions: Forming the imidazolone ring through intramolecular cyclization.

    Functional group modifications: Introducing various substituents to the core structure through reactions such as alkylation, acylation, or halogenation.

Industrial Production Methods

Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification techniques: Employing methods like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4H-Imidazol-4-one derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts for condensation and cyclization reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized imidazolone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4H-Imidazol-4-one derivatives have a wide range of scientific research applications, including:

    Medicinal chemistry: Potential use as therapeutic agents due to their biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Materials science: Application in the development of novel materials with unique properties, such as conductive polymers or photoactive compounds.

    Organic synthesis: Use as intermediates in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4H-Imidazol-4-one derivatives involves interactions with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of enzymes involved in various biological processes.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA interactions: Binding to nucleic acids and affecting gene expression or replication.

Comparison with Similar Compounds

4H-Imidazol-4-one derivatives can be compared with other similar compounds, such as:

    Imidazole derivatives: Known for their antifungal and antibacterial activities.

    Benzimidazole derivatives: Used as anthelmintic and antiviral agents.

    Oxazolone derivatives: Known for their anti-inflammatory and analgesic properties.

The uniqueness of 4H-Imidazol-4-one derivatives lies in their specific structural features and the resulting biological activities, which may differ from those of other similar compounds.

Properties

CAS No.

90660-89-2

Molecular Formula

C30H22N4O2

Molecular Weight

470.5 g/mol

IUPAC Name

(5Z)-3-[3-(1H-benzimidazol-2-yl)phenyl]-5-[(4-methoxyphenyl)methylidene]-2-phenylimidazol-4-one

InChI

InChI=1S/C30H22N4O2/c1-36-24-16-14-20(15-17-24)18-27-30(35)34(29(33-27)21-8-3-2-4-9-21)23-11-7-10-22(19-23)28-31-25-12-5-6-13-26(25)32-28/h2-19H,1H3,(H,31,32)/b27-18-

InChI Key

XKNBCLJJCCNQNI-IMRQLAEWSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=N2)C3=CC=CC=C3)C4=CC=CC(=C4)C5=NC6=CC=CC=C6N5

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N(C(=N2)C3=CC=CC=C3)C4=CC=CC(=C4)C5=NC6=CC=CC=C6N5

Origin of Product

United States

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